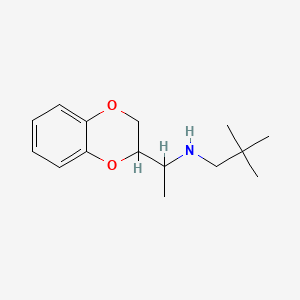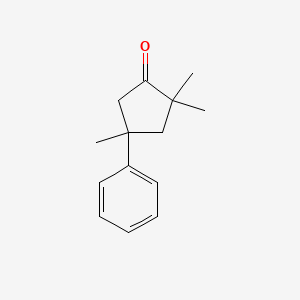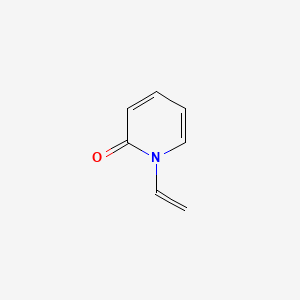
2(1H)-Pyridinone, 1-ethenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone,1-ethenyl-(9CI) is a heterocyclic organic compound that features a pyridinone ring with an ethenyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone,1-ethenyl-(9CI) typically involves the reaction of pyridinone derivatives with vinyl-containing reagents under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridinone derivative is reacted with a vinyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone,1-ethenyl-(9CI) may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve consistent product quality.
化学反应分析
Types of Reactions
2(1H)-Pyridinone,1-ethenyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridinone ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridinone derivatives.
Substitution: Formation of various substituted pyridinone derivatives depending on the reagents used.
科学研究应用
2(1H)-Pyridinone,1-ethenyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2(1H)-Pyridinone,1-ethenyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
2(1H)-Pyridinone,1-ethenyl-(9CI) can be compared with other similar compounds, such as:
2(1H)-Pyridinone: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
1-Vinyl-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a pyridinone ring, leading to different biological activities.
2(1H)-Quinolone: Contains a quinolone ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H7NO |
|---|---|
分子量 |
121.14 g/mol |
IUPAC 名称 |
1-ethenylpyridin-2-one |
InChI |
InChI=1S/C7H7NO/c1-2-8-6-4-3-5-7(8)9/h2-6H,1H2 |
InChI 键 |
NFPLJTNXOKFJRO-UHFFFAOYSA-N |
规范 SMILES |
C=CN1C=CC=CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


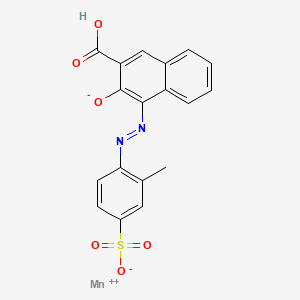
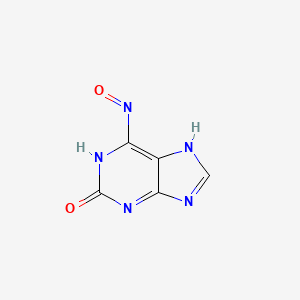
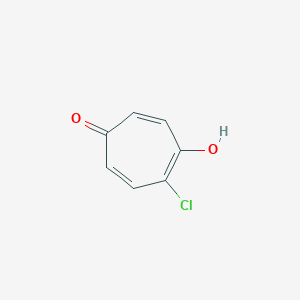
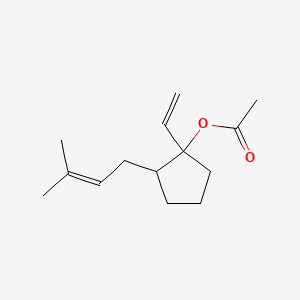
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
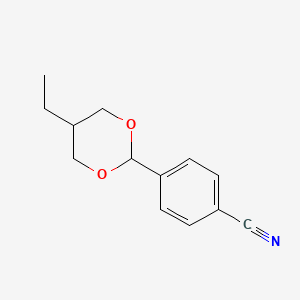
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)

![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)
